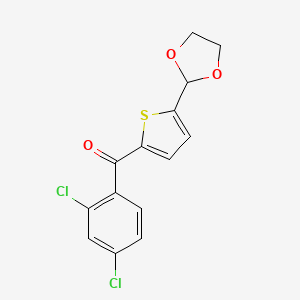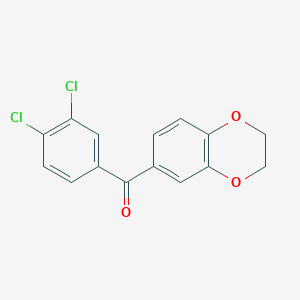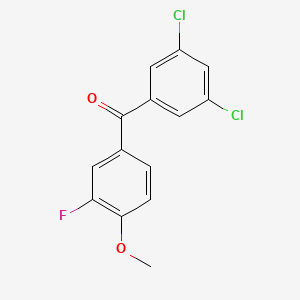
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the molecular formula C14H10Cl2O3S . It has a molecular weight of 329.2 g/mol . The IUPAC name for this compound is (2,4-dichlorophenyl)- [5- (1,3-dioxolan-2-yl)thiophen-2-yl]methanone .
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, a dioxolane ring, and a dichlorobenzoyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C14H10Cl2O3S/c15-8-1-2-9 (10 (16)7-8)13 (17)11-3-4-12 (20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.2 g/mol . It has a computed XLogP3-AA value of 4 , which indicates its lipophilicity. The compound has no hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 327.9727707 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 20 .
Applications De Recherche Scientifique
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : The compound is used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Method : The compound is synthesized with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone. The anticancer effects are assessed using the MTT test on various human cancer cells .
- Results : The compounds showed notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. The IC 50 values were in the range of 0.89–9.63 µg/mL .
-
Polymer Flooding in Heavy Oil Fields
- Field : Petroleum Engineering
- Application : The compound is used in the synthesis of polymers for flooding in heavy oil fields .
- Method : The polymer is injected into oil fields to increase oil recovery .
- Results : Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields. The major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKSVOJWYUVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641968 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-88-6 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)









